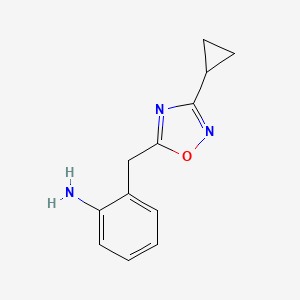

2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

Description

Propriétés

IUPAC Name |

2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-10-4-2-1-3-9(10)7-11-14-12(15-16-11)8-5-6-8/h1-4,8H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNFYYDIYVMKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The choice of reagents, reaction conditions, and purification techniques are optimized to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various alkyl or aryl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its biological activity. The oxadiazole ring is known for its role in enhancing the pharmacological properties of compounds.

Anticancer Activity : Research indicates that derivatives containing the oxadiazole unit exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can selectively inhibit tumor growth, demonstrating IC50 values as low as against ovarian cancer cells.

Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial and fungal infections. Preliminary studies indicate that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in infectious disease treatment.

The biological activities associated with 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline include:

- Anticancer : Selective cytotoxicity against human tumor cell lines.

- Antimicrobial : Activity against various bacterial and fungal strains.

- Anti-inflammatory : Potential to modulate inflammatory pathways.

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit selective toxicity against human cancer cell lines. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Gastric Carcinoma | 92.4 |

| Human Lung Adenocarcinoma | 92.4 |

| Human Ovarian Adenocarcinoma | 92.4 |

Further modifications of the compound have led to derivatives with enhanced activity specifically targeting ovarian cancer cells.

Mécanisme D'action

The mechanism by which 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substitution at the Oxadiazole Ring

Compound 1 : 2-(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)aniline

- Structure: Phenoxymethyl replaces cyclopropyl.

- Molecular Formula : C₁₆H₁₃N₃O₂

- Key Differences: Increased aromaticity and lipophilicity due to the phenyl group. Potential for π-π stacking interactions in biological targets.

- Source : .

Compound 2 : 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

- Structure : Thiophene replaces cyclopropyl.

- Molecular Formula : C₁₃H₁₁N₃OS

- Key Differences :

- Thiophene introduces sulfur-based polarity and expanded conjugation.

- May enhance binding to metalloenzymes or receptors with sulfur-affinity.

- Source : .

Compound 3 : 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

Substitution at the Aniline Moiety

Compound 4 : 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline

- Structure : Chloromethyl group at oxadiazole position 3.

- Molecular Formula : C₉H₈ClN₃O

- Key Differences :

- Chloromethyl enhances electrophilicity, useful in covalent inhibitor design.

- Higher reactivity may reduce stability under physiological conditions.

- Source : .

Compound 5 : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline

Isosteric Replacements and Functional Group Variations

Compound 6 : n-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

Data Table: Key Properties of Analogs

Research Implications

- Drug Discovery : Cyclopropyl-containing analogs (e.g., Target Compound) are prioritized for metabolic stability in lead optimization .

- Material Science : Thiophene-substituted derivatives (Compound 2) may serve as conductive polymers due to sulfur’s electronic effects .

- Synthetic Challenges : Discontinued products (e.g., Compound 3) highlight the need for improved synthetic routes for morpholine derivatives .

Activité Biologique

The compound 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 208.23 g/mol. The compound features a cyclopropyl group and an oxadiazole ring, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole nucleus have shown activity against various cancer cell lines. A study reported that a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer (MAXF 401) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 92.4 |

| Compound B | HeLa | 85.0 |

| Compound C | CaCo-2 | 78.5 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to over 150 µM against various pathogens .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have shown promise in reducing inflammation and pain. Research indicates that some derivatives can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process . This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the body. The presence of the oxadiazole ring may facilitate binding to targets such as protein kinases or other regulatory proteins involved in cell signaling pathways.

Case Studies

- Anticancer Study : A study conducted on a series of oxadiazole derivatives reported their effectiveness in inhibiting cell proliferation in various cancer cell lines. The study highlighted that modifications to the oxadiazole structure could enhance anticancer activity significantly .

- Antimicrobial Study : Another research effort focused on the antimicrobial properties of oxadiazole derivatives found that certain substitutions improved efficacy against resistant bacterial strains .

Q & A

Q. Advanced Optimization Strategies

- Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

- Solvent optimization : Polar aprotic solvents like DMF increase cyclization rates, while additives like triethylamine mitigate side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol ensures high purity (>95%) .

How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and crystallographic methods?

Q. Basic Characterization

Q. Advanced Techniques

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the oxadiazole ring geometry and substituent orientation .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with bioactivity .

What strategies are recommended for resolving contradictions in reported biological activities of oxadiazole-aniline derivatives?

Q. Basic Approach

- Standardized assays : Use uniform protocols (e.g., MTT assays for cytotoxicity) across studies to minimize variability .

- Control compounds : Include structurally similar analogs (e.g., 3-(4-methoxyphenyl)-1,2,4-oxadiazole) to isolate substituent effects .

Q. Advanced Analysis

- Meta-analysis of substituent effects : Compare bioactivity data across derivatives (Table 1). For example, electron-donating groups (e.g., -OCH₃) enhance solubility and antimicrobial activity, while cyclopropyl groups may improve metabolic stability .

- Dose-response studies : Identify non-linear effects (e.g., hormesis) that could explain divergent results .

Q. Table 1. Substituent Effects on Bioactivity

| Substituent | Bioactivity Trend | Key Reference |

|---|---|---|

| Cyclopropyl | Enhanced metabolic stability | |

| 4-Methoxyphenyl | Increased solubility | |

| tert-Butyl | Higher antitumor IC₅₀ |

What methodological approaches are employed to study the interaction mechanisms between this compound and biological targets?

Q. Basic Techniques

- Molecular docking : Screens against protein databases (e.g., PDB) to predict binding modes with enzymes like cyclooxygenase-2 .

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values) for targets such as kinase receptors .

Q. Advanced Methods

- Cryo-EM/X-ray co-crystallography : Visualizes compound-target complexes at atomic resolution .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

How do variations in substituents on the oxadiazole ring influence the physicochemical and pharmacological properties of this compound?

Q. Basic Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., -CF₃) increase oxidative stability but may reduce solubility .

- Cyclopropyl substituents : Enhance lipophilicity (logP ~2.5) and blood-brain barrier penetration .

Q. Advanced SAR Studies

- Pharmacokinetic profiling : Assess absorption/distribution using Caco-2 cell models or PAMPA assays .

- Metabolite identification : LC-MS/MS detects phase I/II metabolites to guide prodrug design .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Basic Challenges

- Polymorphism : Multiple crystal forms may arise due to flexible methylene linker .

Q. Advanced Solutions

- Seeding techniques : Introduce microcrystals of known polymorphs to control nucleation .

- High-throughput screening : Test >50 solvent combinations to identify optimal crystallization conditions .

Notes

- Methodological rigor is prioritized, with emphasis on reproducibility and mechanistic insight.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.